molecular formula C17H24N6O B15007754 N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide

N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide

Katalognummer: B15007754
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: FTWJRTKHBAMAOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with tetramethyl groups, a tetrazole ring, and a benzamide moiety, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide typically involves multiple steps, starting with the preparation of the piperidine and tetrazole intermediates. One common route involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable benzoyl chloride derivative to form the benzamide intermediate. This intermediate is then reacted with a tetrazole derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, while the tetrazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,6,6-Tetramethylpiperidine
  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine
  • 2,2,6,6-Tetramethyl-4-piperidinol

Uniqueness

N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-4-tetrazol-1-yl-benzamide is unique due to its combination of a piperidine ring, tetrazole ring, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C17H24N6O

Molekulargewicht

328.4 g/mol

IUPAC-Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H24N6O/c1-16(2)9-13(10-17(3,4)20-16)19-15(24)12-5-7-14(8-6-12)23-11-18-21-22-23/h5-8,11,13,20H,9-10H2,1-4H3,(H,19,24)

InChI-Schlüssel

FTWJRTKHBAMAOL-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.